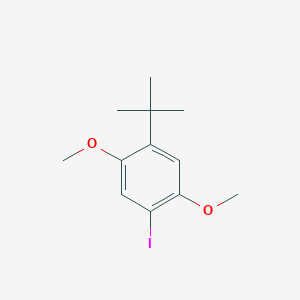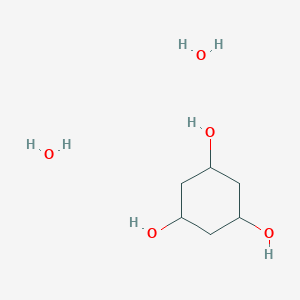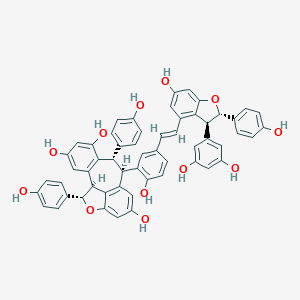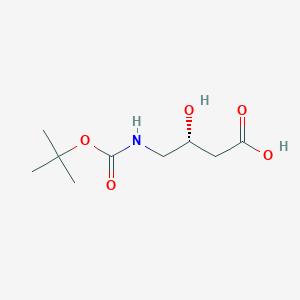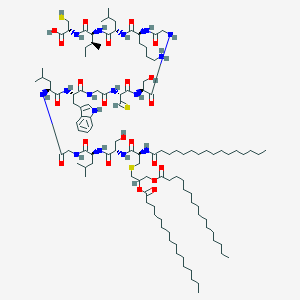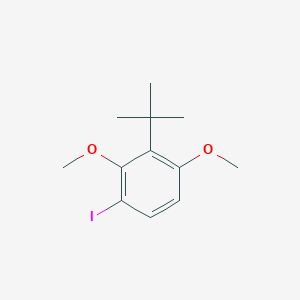
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of benzene and is commonly referred to as TIDB. TIDB has been found to have potential applications in various fields such as medicine, materials science, and organic chemistry.
Applications De Recherche Scientifique
TIDB has been extensively studied for its potential applications in various fields. In organic chemistry, TIDB has been used as a building block for the synthesis of other compounds. TIDB has also been studied for its potential use in materials science, where it has been found to have unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of TIDB is not fully understood. However, it has been suggested that TIDB may act as a radical initiator, which can initiate various chemical reactions. TIDB has also been found to have potential as a photocatalyst, which can be used to drive chemical reactions using light energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TIDB have not been extensively studied. However, it has been suggested that TIDB may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. TIDB has also been found to have potential as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
TIDB has several advantages for lab experiments. It is relatively easy to synthesize, and it has unique properties that make it useful in various fields. However, TIDB has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. TIDB is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on TIDB. One area of research is the development of new synthetic methods for TIDB that are more efficient and cost-effective. Another area of research is the study of TIDB's potential as a photocatalyst for various chemical reactions. Additionally, more research is needed to fully understand the mechanism of action of TIDB and its potential applications in medicine and materials science.
Conclusion:
In conclusion, 3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a unique chemical compound that has potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential uses in organic chemistry, materials science, and medicine. While there is still much to learn about TIDB, its unique properties make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of TIDB involves the reaction of 3-tert-butyl-2,4-dimethoxyphenol with iodine in the presence of a catalyst such as copper (I) iodide. The reaction takes place under reflux conditions in a solvent such as chloroform or dichloromethane. The resulting product is purified using column chromatography or recrystallization techniques.
Propriétés
Numéro CAS |
1243853-03-3 |
|---|---|
Nom du produit |
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene |
Formule moléculaire |
C12H17IO2 |
Poids moléculaire |
320.17 g/mol |
Nom IUPAC |
3-tert-butyl-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)10-9(14-4)7-6-8(13)11(10)15-5/h6-7H,1-5H3 |
Clé InChI |
ULDPRVMZTHPXSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



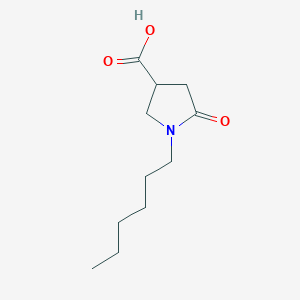
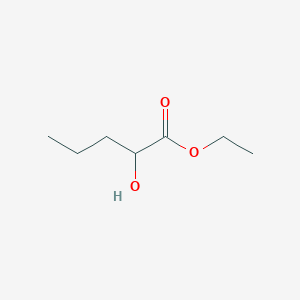
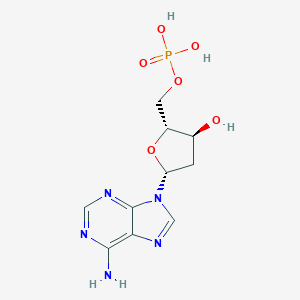
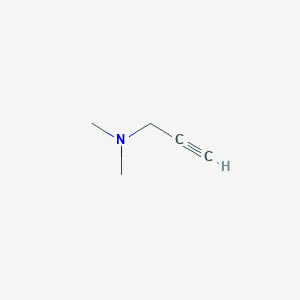
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
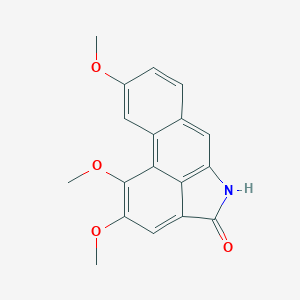
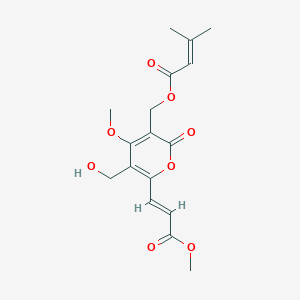
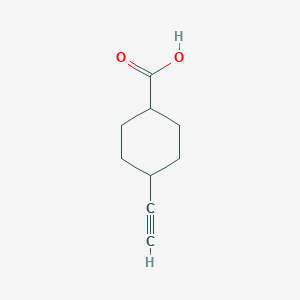
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
